molecular formula C22H21N7O2 B2654942 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097860-33-6

2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No.: B2654942
CAS No.: 2097860-33-6
M. Wt: 415.457
InChI Key: KXPJNRGCISKXDZ-UHFFFAOYSA-N
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Description

The compound appears to contain a benzotriazole moiety, a piperidine ring, and a pyridazinone ring . Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms . Piperidine is a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . Pyridazinone is a class of organic compounds with the formula (C4H4N2O). It contains a six-membered ring with two nitrogen atoms, one carbonyl group, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The benzotriazole moiety would contribute to the aromaticity of the molecule, while the piperidine ring would introduce a basic nitrogen .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzotriazole, piperidine, and pyridazinone moieties . The benzotriazole could potentially undergo reactions at the nitrogen atoms, while the piperidine could act as a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . The presence of multiple nitrogen atoms could potentially make it a good hydrogen bond acceptor .

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of compounds related to 2-{[1-(1H-1,2,3-benzotriazole-5-carbonyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one has been extensively studied, with research focusing on novel synthetic routes and structural characteristics. For instance, studies have described the synthesis of benzotriazole derivatives and their structural elucidation using techniques like X-ray crystallography, demonstrating the compounds' conformations and molecular interactions (Siddiqui & Stevens, 1974; Gubaidullin et al., 2014). These findings contribute to the understanding of the chemical and physical properties of such compounds, facilitating their application in various scientific domains.

Biological Activity

Research has also delved into the biological activities of benzotriazole derivatives, including their potential analgesic, anti-inflammatory, and antimicrobial properties. For example, compounds synthesized from related structures have been evaluated for their in vivo analgesic and anti-inflammatory activities, indicating promising pharmacological applications (Demchenko et al., 2015). Furthermore, molecular docking studies have been performed to assess the interaction of these compounds with biological targets, suggesting their utility in the design of new therapeutic agents (Flefel et al., 2018).

Potential Applications in Material Science

In addition to pharmacological interests, benzotriazole derivatives have been explored for applications in material science, including their role in the development of novel ligands for metal coordination complexes. This research avenue offers insights into the design of new materials with potential applications in catalysis, imaging, and as sensors (Mundwiler et al., 2004).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s hard to predict the safety and hazards associated with this compound .

Future Directions

Further studies could focus on synthesizing this compound and studying its properties and potential applications .

Properties

IUPAC Name

2-[[1-(2H-benzotriazole-5-carbonyl)piperidin-4-yl]methyl]-6-pyridin-4-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N7O2/c30-21-4-3-18(16-5-9-23-10-6-16)26-29(21)14-15-7-11-28(12-8-15)22(31)17-1-2-19-20(13-17)25-27-24-19/h1-6,9-10,13,15H,7-8,11-12,14H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPJNRGCISKXDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CC5=NNN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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